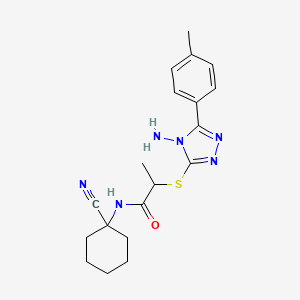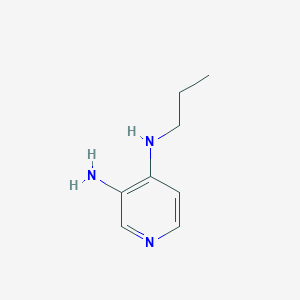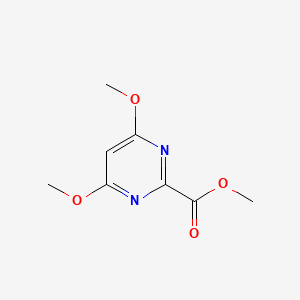
Methyl 4,6-dimethoxypyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,6-dimethoxypyrimidine-2-carboxylate: is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids. This compound is characterized by its two methoxy groups at positions 4 and 6 and a carboxylate group at position 2 on the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dimethoxypyrimidine-2-carboxylate typically involves the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or other peroxides, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4,6-dimethoxypyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated pyrimidines, nucleophilic substitution products.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 4,6-dimethoxypyrimidine-2-carboxylate is used as an intermediate in the synthesis of various pyrimidine derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, pyrimidine derivatives are studied for their roles in DNA and RNA synthesis and repair. This compound can serve as a model compound for studying these processes.
Medicine: The compound is investigated for its potential therapeutic applications, including as an antiviral, anticancer, and antimicrobial agent. Its derivatives may exhibit activity against specific molecular targets in disease pathways.
Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides, contributing to agricultural productivity .
Mecanismo De Acción
The mechanism of action of Methyl 4,6-dimethoxypyrimidine-2-carboxylate and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or modulate the activity of the target molecules, leading to therapeutic effects. For example, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes.
Comparación Con Compuestos Similares
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Similar in structure but with a sulfonyl group instead of a carboxylate group.
4,6-Dimethoxypyrimidine-2-carbonitrile: Contains a nitrile group at position 2 instead of a carboxylate group.
Uniqueness: Methyl 4,6-dimethoxypyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate group at position 2 allows for unique interactions and reactivity compared to other pyrimidine derivatives.
Propiedades
Número CAS |
202350-72-9 |
|---|---|
Fórmula molecular |
C8H10N2O4 |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
methyl 4,6-dimethoxypyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O4/c1-12-5-4-6(13-2)10-7(9-5)8(11)14-3/h4H,1-3H3 |
Clave InChI |
XLPFNDOHVMQGAD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=N1)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


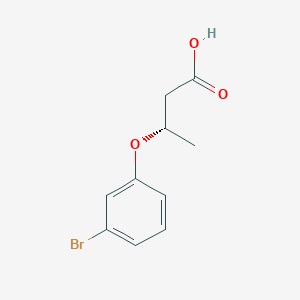
![2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B13107151.png)
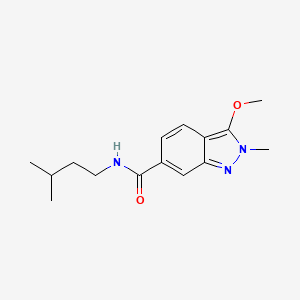

![7-Bromo-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B13107161.png)

![5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13107172.png)

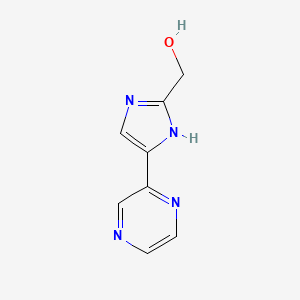


![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13107204.png)
